

(R)-DRF053 dihydrochloride supplier and purchasing information

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B560267

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(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers

(R)-DRF053 dihydrochloride is a potent, cell-permeable small molecule that has garnered significant interest within the research community for its dual inhibitory action against Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs). This technical guide provides an in-depth overview of **(R)-DRF053 dihydrochloride**, including its procurement, biochemical properties, and key experimental applications, tailored for researchers, scientists, and drug development professionals.

Supplier and Purchasing Information

(R)-DRF053 dihydrochloride is available from several reputable suppliers of research chemicals. Researchers should always request a batch-specific Certificate of Analysis (CoA) to ensure purity and quality.

Supplier	Catalog Number	Purity	Notes
Tocris Bioscience	3610	≥98% (HPLC)	Part of Bio-Techne. Also offered in compound libraries.
MedChemExpress	HY-103383	99.3%	
BOC Sciences	1241675-76-2	≥98% by HPLC	
MOLNOVA	M10975	>98% (HPLC)	
Abcam	ab141505	>98%	Also available in pre-made stock solutions.
Fisher Scientific	36-105-0R	Not specified	Distributes Tocris Bioscience product.

Physicochemical and Technical Data

A comprehensive understanding of the compound's properties is crucial for experimental design and data interpretation.

Property	Value	Reference(s)
CAS Number	1241675-76-2	[1][2][3]
Molecular Formula	C ₂₃ H ₂₇ N ₇ O·2HCl	[1]
Molecular Weight	490.43 g/mol	[1][4]
Appearance	Yellow Solid	[2]
Purity	Typically ≥98% by HPLC	[1][2][3][4]
Solubility	Soluble in water (up to 100 mM) and DMSO (up to 100 mM)	[1]
Storage	Store at +4°C for short-term and -20°C for long-term.	[4][5]

Biological Activity

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of CK1 and several CDKs. Its inhibitory activity has been characterized against a panel of kinases, demonstrating a dual-specificity profile. This compound has also been shown to inhibit the production of amyloid- β (A β) peptides in cellular models of Alzheimer's disease.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Target Kinase	IC ₅₀	Reference(s)
Casein Kinase 1 (CK1)	14 nM	[1] [4] [5] [6]
CDK1/cyclin B	220 nM	[3] [4] [5]
CDK2/cyclin A	93 - 290 nM	[1] [6]
CDK5/p25	80 nM	[3] [4] [5]
CDK7/cyclin H	820 nM	[1] [6]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ of **(R)-DRF053 dihydrochloride** against CK1 and CDKs, based on luminescence-based ATP detection assays.

Materials:

- Recombinant human CK1 or CDK/cyclin complexes
- Specific peptide substrate for each kinase
- **(R)-DRF053 dihydrochloride**
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)
- ATP

- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **(R)-DRF053 dihydrochloride** in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) control.
- Add the kinase and its specific substrate to the wells.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the K_m for each kinase.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC_{50} value by fitting the data to a dose-response curve.

Amyloid- β Production Assay in N2A-APP695 Cells

This protocol describes a method to assess the effect of **(R)-DRF053 dihydrochloride** on the production of A β in a neuronal cell line overexpressing the human amyloid precursor protein (APP).

Materials:

- N2A-APP695 cells (mouse neuroblastoma cells stably transfected with human APP695)
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

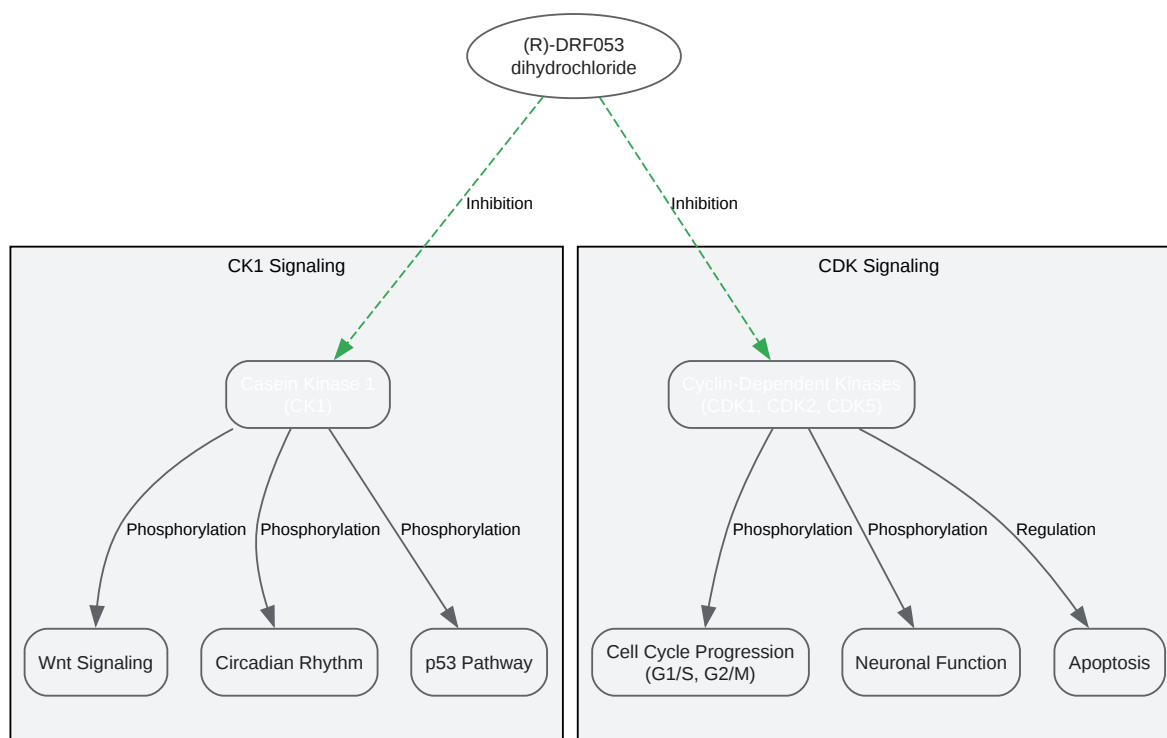
- **(R)-DRF053 dihydrochloride**
- Cell lysis buffer
- Human A β ₄₀ and A β ₄₂ ELISA kits
- BCA protein assay kit

Procedure:

- Seed N2A-APP695 cells in a 24-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of **(R)-DRF053 dihydrochloride** or vehicle (DMSO) for 24-48 hours.
- Collect the conditioned media and lyse the cells.
- Measure the concentration of A β ₄₀ and A β ₄₂ in the conditioned media using specific ELISA kits according to the manufacturer's protocols.
- Measure the total protein concentration in the cell lysates using a BCA protein assay to normalize the A β levels.
- Analyze the data to determine the effect of **(R)-DRF053 dihydrochloride** on A β production.

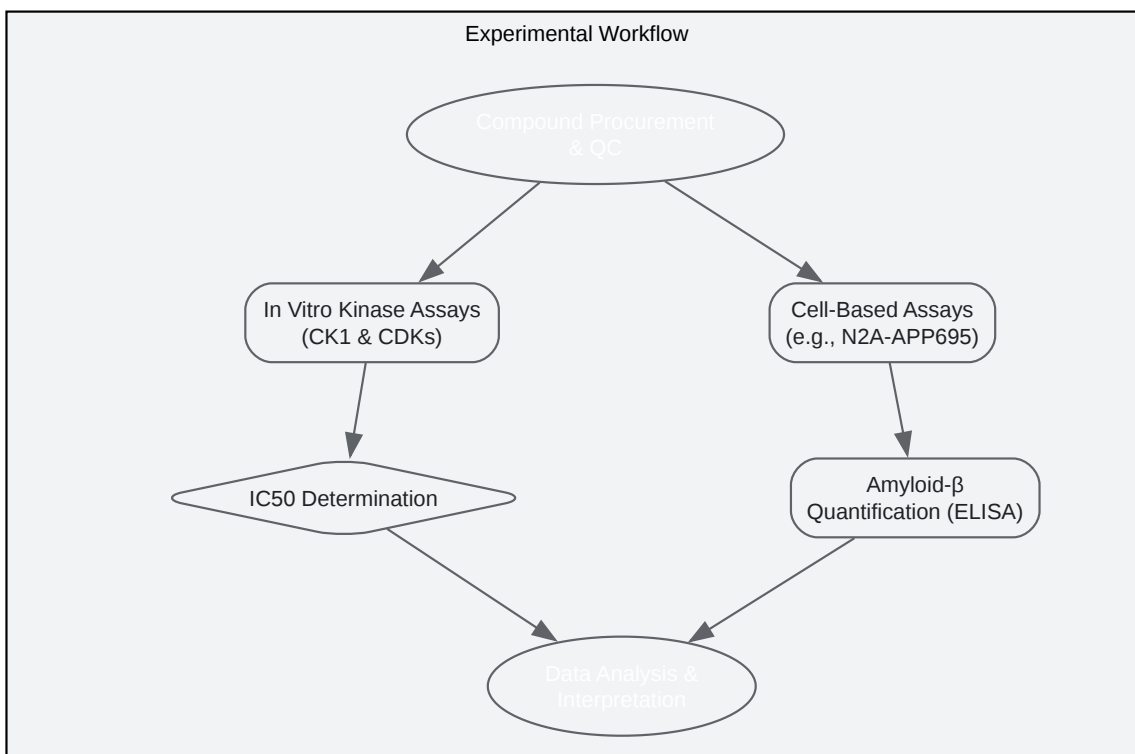
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **(R)-DRF053 dihydrochloride** and a typical experimental workflow for its characterization.



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Caption: Signaling pathways modulated by **(R)-DRF053 dihydrochloride**.



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Caption: Experimental workflow for characterizing **(R)-DRF053 dihydrochloride**.

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